3-(1,3-Dioxolan-2-yl)phenylzinc bromide
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Overview
Description
3-(1,3-Dioxolan-2-yl)phenylzinc bromide is an organozinc compound widely used in organic synthesis. It is particularly known for its role in cross-coupling reactions, such as the Negishi reaction, where it facilitates the formation of carbon-carbon bonds . The compound has a molecular formula of C9H9BrO2Zn and a molecular weight of 294.4629 .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)phenylzinc bromide can be synthesized through the reaction of 3-(1,3-Dioxolan-2-yl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the zinc insertion process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)phenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Negishi Reaction: Utilizes palladium or nickel catalysts to form carbon-carbon bonds.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Plays a role in the development of new pharmaceuticals by enabling the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This process is facilitated by the presence of catalysts, which enhance the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Similar in structure but differs in the position of the zinc atom.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Phenylzinc bromide: Lacks the dioxolane ring, resulting in different reactivity and applications.
Uniqueness
3-(1,3-Dioxolan-2-yl)phenylzinc bromide is unique due to its ability to form stable organozinc intermediates, which are highly reactive in cross-coupling reactions. The presence of the dioxolane ring also imparts additional stability and reactivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);2-phenyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJCZMPBBHKQZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C[C-]=C2.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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